molecular formula C16H16N6O B2922763 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034230-34-5

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No.: B2922763
CAS No.: 2034230-34-5
M. Wt: 308.345
InChI Key: HOUVUPLYHKCCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrazine core, a common feature in kinase inhibitor scaffolds, linked to a 1-methyl-1H-pyrazole moiety and a pyridinylacetamide group. Pyrazine and pyrazole heterocycles are frequently employed in the development of pharmaceutical compounds due to their ability to act as hinge binders in kinase active sites . For instance, related molecular scaffolds containing the 3-(1-methyl-1H-pyrazol-4-yl)pyrazine structure have been investigated as novel fibroblast growth factor receptor (FGFR) inhibitors for potential anticancer applications . Similarly, the 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold is recognized in the development of selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a target for neurodegenerative and neuropsychiatric disorders . The presence of both pyrazine and pyridine rings in this single molecule offers multiple vectors for hydrogen bonding and coordination with biological targets, making it a versatile intermediate for constructing targeted chemical libraries. Researchers can utilize this compound as a key building block for SAR exploration or as a core structure in the design of novel inhibitors and modulators for various enzyme and receptor systems. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-22-11-13(9-21-22)16-14(18-5-6-19-16)10-20-15(23)7-12-3-2-4-17-8-12/h2-6,8-9,11H,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUVUPLYHKCCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(pyridin-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5OSC_{15}H_{15}N_{5}OS, with a molecular weight of approximately 313.38 g/mol. The compound features a pyrazole ring and a pyridine moiety, both of which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. Pyrazole derivatives have been reported to exhibit anti-inflammatory, anticancer, and antimicrobial properties. The specific mechanism for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play crucial roles in cell proliferation and survival.
  • Modulation of Signaling Pathways : It could alter signaling pathways associated with cancer cell growth or inflammation.
  • Induction of Apoptosis : Research indicates that certain pyrazole derivatives can trigger programmed cell death in cancer cells.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF712.50Bouabdallah et al.
SF26842.30Wei et al.
NCI-H46026.00Xia et al.

These results indicate that the compound exhibits significant cytotoxicity against breast (MCF7), glioma (SF268), and lung (NCI-H460) cancer cell lines.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can also have anti-inflammatory effects. For instance, compounds similar to this compound have been reported to reduce pro-inflammatory cytokine production in vitro.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Anticancer Effects : A study by Jin et al. demonstrated that derivatives similar to this compound exhibited potent inhibition against A549 lung cancer cells with IC50 values as low as 0.07 µM, indicating strong anticancer potential .
  • Anti-tubercular Activity : Another study evaluated pyrazole derivatives for their efficacy against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM for several compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from diverse sources:

Compound Name / ID Core Structure Key Substituents Reported Targets/Activities Source
Target Compound Pyrazine 1-Methyl-1H-pyrazol-4-yl, pyridin-3-yl-acetamide Not explicitly reported; inferred kinase/receptor modulation based on analogs Synthesis pathways
N-(3-Chloro-1-(Pyridin-3-yl)-1H-Pyrazol-4-yl)-2-(Methylamino)-N-(Prop-2-yn-1-yl)Acetamide Pyrazole Chloropyridinyl, propargyl group Probable kinase inhibitor; propargyl groups enhance metabolic stability Patent synthesis
ZINC97159977 Pyrazole-Pyridine Quinolin-8-yl-ethylamine, pyridin-3-yl Acetylcholinesterase inhibition (IC₅₀ ~1.2 µM); CNS-targeted Docking studies
N-(4-Methoxyphenyl)-2-(Pyrazolo[3,4-b]Pyridin-7-yl)Acetamide Pyrazolo-pyridinone 4-Methoxyphenyl, 4-chlorophenyl Anticancer activity (in vitro); C=O and NH groups critical for DNA intercalation Synthetic study
2-(Thieno[3,2-d]Pyrimidin-4-ylamino)-N-Aryl Acetamides Thieno-pyrimidine 1-Methylpyrazole, trifluoromethylphenyl Pan-Tropomyosin receptor kinase (TRK) inhibition (IC₅₀ <100 nM) Kinase inhibitors
N-(Benzimidazol-2-yl)(Pyrazol-3-yl)Acetamides Benzimidazole-Pyrazole Triazole, tetrazole, chloro-methyl Antimicrobial and antiviral activity; triazole enhances binding to viral proteases Synthesis

Key Observations:

Pyrazines are less common in kinase inhibitors but prevalent in antiviral agents .

Functional Group Impact: Methylpyrazole: Present in both the target compound and thieno-pyrimidine analogs, this group improves metabolic stability and kinase binding . Acetamide Linker: Critical for hydrogen bonding in acetylcholinesterase inhibitors (e.g., ZINC97159977) and TRK inhibitors (e.g., thieno-pyrimidines) .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyrazine-methylpyrazole intermediates (e.g., EDCI/HOBt-mediated coupling in DMF ), whereas thieno-pyrimidines require multi-step cyclization .

Pharmacological Gaps: Unlike well-characterized analogs (e.g., TRK inhibitors with IC₅₀ data ), the target compound lacks explicit activity reports. Its pyrazine core may prioritize novel targets, warranting further profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.